2-(Trifluoromethyl)-1,3-benzoxazol-4-amine
Overview
Description
Trifluoromethylated compounds are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group is highly electron-withdrawing, which can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .
Synthesis Analysis
A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is influenced by the unique physicochemical properties of the fluorine atom . The trifluoromethyl group is sterically similar to a hydrogen atom but has the largest electronegativity .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For example, regioselective trifluoromethylation of N-heteroaromatic compounds has been achieved using a trifluoromethyldifluoroborane activator .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the trifluoromethyl group. This group is highly electron-withdrawing, which can affect the compound’s reactivity, stability, and other properties .Scientific Research Applications
Regioselectivity in Alkylation Reactions : The benzoxazol-2-yl- substituent, closely related to 2-(Trifluoromethyl)-1,3-benzoxazol-4-amine, acts as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This highlights its role in selective chemical transformations (Lahm & Opatz, 2014).
Electrochemical Oxidative Amination : An electrochemical approach for coupling benzoxazoles and amines has been developed, directly forming 2-aminobenzoxazoles. This process uses catalytic quantities of a redox catalyst and avoids excess chemical oxidant, simplifying the workup and reducing waste (Gao et al., 2014).
Corrosion Inhibition in Industrial Materials : Triazole Schiff bases, including compounds with trifluoromethyl-benzoxazole structures, have been studied as corrosion inhibitors on mild steel. Their efficiency is influenced by concentration and temperature, and they adhere to the Langmuir isotherm model (Chaitra, Mohana, & Tandon, 2015).
Catalytic Applications in Chemical Synthesis : Benzimidazole and related ligands, including benzoxazole derivatives, have been found to accelerate copper-catalyzed azide-alkyne cycloaddition reactions. This demonstrates their role in facilitating complex chemical syntheses (Rodionov et al., 2007; Presolski et al., 2010).
Antitumor Properties and Drug Development : Research on 2-(4-amino-3-methylphenyl)benzothiazoles, structurally related to benzoxazoles, shows potent antitumor properties, highlighting the potential for drug development (Bradshaw et al., 2002).
Antimicrobial Activities : Synthesis of novel triazole derivatives, including benzoxazole compounds, has been shown to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the werner (wrn) helicase . WRN helicase plays a crucial role in maintaining genomic stability and DNA repair, making it a potential target for anticancer agents .
Mode of Action
It’s worth noting that the trifluoromethyl group in similar compounds has been found to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that fluorinated compounds significantly affect pharmaceutical growth and are involved in more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with enhanced metabolic stability .
Result of Action
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are structurally similar, have shown excellent inhibitory activity against different cancer cell lines .
Action Environment
It’s known that the stability of fluorinated drugs is influenced by the strength of the carbon-fluorine bond, making them likely to be recalcitrant in the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-6-4(12)2-1-3-5(6)14-7/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXORYKCMDPURQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287731 | |
Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573759-05-4 | |
Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573759-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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